Ethyl 6-chloro-1H-indole-3-carboxylate
Overview
Description
Ethyl 6-chloro-1H-indole-3-carboxylate is a chemical compound with the molecular weight of 223.66 . It is a gray to light-red to brown solid at room temperature . The IUPAC name for this compound is ethyl 6-chloro-1H-indole-3-carboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 6-chloro-1H-indole-3-carboxylate is represented by the InChI code: 1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 6-chloro-1H-indole-3-carboxylate is a gray to light-red to brown solid at room temperature . It has a molecular weight of 223.66 .
Scientific Research Applications
Multicomponent Reactions
Indole derivatives like 1H-Indole-3-carbaldehyde are ideal precursors for the synthesis of active molecules . They play a significant role in multicomponent reactions (MCRs), which are high-yielding, operationally friendly, time- and cost-effective . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Synthesis of Biologically Active Structures
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . These structures include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Antiviral Activity
Some indole derivatives have shown potential as antiviral agents . For example, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities . For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown these properties .
Anticancer Activity
The indole nucleus has exhibited many important biological activities, including anticancer activity . For example, Vinblastine, an indole derivative, is used for the treatment of various kinds of cancer .
Treatment of High Blood Pressure
Certain indole alkaloids, such as Reserpine and Ajmalicine, are used in the treatment of high blood pressure .
properties
IUPAC Name |
ethyl 6-chloro-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLGWHAWFSRKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547406 | |
Record name | Ethyl 6-chloro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-1H-indole-3-carboxylate | |
CAS RN |
100821-50-9 | |
Record name | Ethyl 6-chloro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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